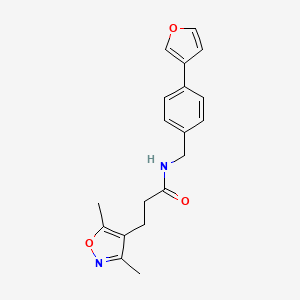

3-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)propanamide

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)phenyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-18(14(2)24-21-13)7-8-19(22)20-11-15-3-5-16(6-4-15)17-9-10-23-12-17/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWWZSXPZNMJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,5-Dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 310.3 g/mol

- CAS Number : 2034285-06-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the isoxazole and furan rings suggests potential for:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

- In Vitro Studies : Compounds containing isoxazole rings have shown cytotoxic effects against various cancer cell lines, including breast and leukemia cells. These effects are often linked to the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10.5 | Apoptosis induction |

| MV4;11 (Leukemia) | 8.2 | Cell cycle arrest |

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of related compounds. For example:

- Anticonvulsant Activity : Similar compounds have been evaluated in seizure models, showing promise as anticonvulsants due to their ability to modulate neurotransmitter release.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

-

Study on Anticancer Activity :

- A study investigated the effect of a structurally similar compound on human leukemia cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

Neuroprotective Study :

- Research involving animal models demonstrated that administration of related compounds reduced seizure frequency and severity in models of drug-resistant epilepsy.

Comparison with Similar Compounds

Key Differences :

- The target compound substitutes the amide nitrogen with a 4-(furan-3-yl)benzyl group, enhancing aromatic π-π interactions compared to propanil’s dichlorophenyl group.

- Unlike isoxaben’s methoxybenzamide and bulky alkyl side chain, the target’s 3,5-dimethylisoxazole may improve metabolic stability or binding specificity in enzyme inhibition .

Antioxidant Hydroxamic Acid Derivatives

describes hydroxamic acids (e.g., compounds 6–10 ) and propanamide derivatives (e.g., 4 , 5 ) tested for antioxidant activity via DPPH and β-carotene assays. While the target compound lacks a hydroxamic acid group, its furan and benzyl substituents could influence radical scavenging:

- Furan rings are known for electron-rich systems that may quench free radicals.

- The benzyl spacer may enhance solubility or membrane permeability compared to bulkier benzhydryl groups in compound 5 .

Structural Analogues in Pest Control

Isoxazole-containing compounds like isoxaben () share the isoxazole core with the target molecule. However:

- Isoxaben’s 2,6-dimethoxybenzamide group targets plant cellulose synthesis, whereas the target’s furan-benzyl group might confer activity against different pests or enzymes.

Data Table: Structural and Functional Comparison

*Predicted properties based on structural analogs.

Research Findings and Implications

- Agrochemical Potential: The target’s isoxazole and furan groups align with known pesticidal pharmacophores (e.g., isoxaben’s isoxazole core ). Its benzyl-furan substituent may enhance soil mobility or target specificity compared to chlorinated analogs like propanil.

- Antioxidant Activity : While lacking direct evidence, furan’s electron-donating capacity and the propanamide backbone’s flexibility suggest possible radical scavenging, akin to hydroxamic acids in .

- Synthetic Feasibility : Methods for analogous propanamides () imply feasible synthesis via amide coupling or heterocyclic ring formation, though purity and yield data are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.